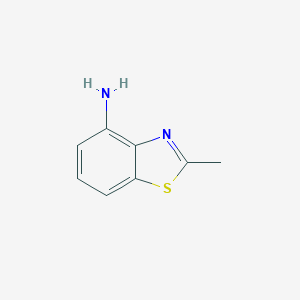

4-Amino-2-methylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNZZOVSWNSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-2-methylbenzothiazole synthesis from o-toluidine

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylbenzothiazole from o-Toluidine

This guide provides a comprehensive technical overview for the synthesis of this compound, a critical intermediate in the chemical and pharmaceutical industries, notably as a precursor for the fungicide Tricyclazole.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][3][4][5][6] This document offers a detailed exploration of the predominant synthetic pathway from o-toluidine, focusing on the underlying reaction mechanisms, a field-proven experimental protocol, and the critical parameters that ensure a high-yield, high-purity outcome.

Strategic Overview: The Jacobson-Hugerschoff Pathway

The most established and industrially viable route for the synthesis of 2-aminobenzothiazoles from anilines is a two-stage process often associated with the principles of the Jacobson and Hugerschoff syntheses.[2][7][8] This pathway is valued for its reliability and use of accessible starting materials.

The two core transformations are:

-

Thiourea Formation: The initial step involves the conversion of the starting aromatic amine, o-toluidine, into its corresponding N-arylthiourea derivative, N-(2-methylphenyl)thiourea (o-tolylthiourea). This is achieved through reaction with a thiocyanate salt in an acidic environment.[1][9][10][11]

-

Oxidative Cyclization: The key ring-forming step is the intramolecular cyclization of the o-tolylthiourea intermediate. This transformation requires an oxidizing agent to facilitate the electrophilic attack of the sulfur atom onto the aromatic ring, yielding the benzothiazole heterocycle.[9][10][12][13] While various halogens can be used, chlorine gas is a particularly effective reagent for this specific transformation, leading to high yields.[9][10]

Caption: Overall Synthetic Workflow from o-Toluidine.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting.

Stage 1: Formation of o-Tolylthiourea

The reaction is initiated by dissolving o-toluidine in an aqueous acidic medium, typically hydrochloric acid, which protonates the amine to form the o-toluidinium chloride salt. This salt then undergoes a nucleophilic addition-elimination reaction with a thiocyanate salt, such as ammonium or sodium thiocyanate. The acidic conditions facilitate the formation of thiocyanic acid (HSCN) in situ, which reacts with the amine.

Reaction: C₆H₄(CH₃)NH₂ + NH₄SCN + HCl → C₆H₄(CH₃)NHC(S)NH₂ + NH₄Cl

The resulting o-tolylthiourea is typically a stable, crystalline solid that can be isolated and purified before proceeding to the next step, ensuring the quality of the intermediate.

Stage 2: Oxidative Cyclization of o-Tolylthiourea

This is the critical ring-closing step that forms the benzothiazole core. The use of chlorine in a non-protic, inert solvent like methylene chloride is crucial for the success of this reaction.[9][10]

Causality of Experimental Choices:

-

Cyclizing Agent (Chlorine): Chlorine acts as an electrophile. The sulfur atom of the thiourea, being a soft nucleophile, attacks a chlorine molecule. This forms a highly reactive sulfenyl chloride intermediate or a related species.

-

Solvent (Methylene Chloride): The choice of methylene chloride is a key process parameter. Its primary function is to serve as a solvent that does not participate in the reaction. Crucially, it prevents the unwanted side reaction of electrophilic chlorination on the electron-rich aromatic ring of the thiourea, which would lead to chlorinated impurities.[9][10]

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The activated sulfur species is a potent electrophile. The adjacent benzene ring, activated by the ortho-methyl group, performs an intramolecular nucleophilic attack on the sulfur atom. This attack is regioselective, occurring at the carbon atom ortho to the thiourea substituent, leading to the formation of the five-membered thiazole ring.

-

Final Steps: The subsequent loss of a proton restores aromaticity to the benzene ring, and the elimination of hydrogen chloride yields the final 2-aminobenzothiazole product, which is protonated under the reaction conditions to form its hydrochloride salt.

Caption: Key steps in the oxidative cyclization mechanism.

Detailed Experimental Protocol

This protocol is synthesized from established procedures described in patent literature, providing a reliable method for laboratory-scale synthesis.[9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Reagents: o-Toluidine, Ammonium Thiocyanate (NH₄SCN) or Sodium Thiocyanate (NaSCN), Concentrated Hydrochloric Acid (HCl), Methylene Chloride (CH₂Cl₂), Chlorine (Cl₂) gas, Sodium Hydroxide (NaOH).

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, dropping funnel, ice bath, filtration apparatus (Büchner funnel), standard laboratory glassware.

Step-by-Step Methodology

Part A: Synthesis of N-(2-methylphenyl)thiourea (o-Tolylthiourea)

-

Combine equimolar quantities of o-toluidine and ammonium thiocyanate in a flask.

-

Add aqueous hydrochloric acid (sufficient to form the hydrochloride salt of the amine) while stirring.

-

Heat the mixture under reflux for a specified period (typically 2-4 hours) to drive the reaction to completion.

-

Cool the reaction mixture. The o-tolylthiourea intermediate will often precipitate.

-

Isolate the solid product by filtration, wash with cold water to remove any unreacted salts, and dry thoroughly. The purity can be checked by melting point determination.

Part B: Synthesis of this compound

-

Setup: In a three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser, suspend the dried o-tolylthiourea in methylene chloride. A typical dilution is 1 part thiourea to 5-10 parts solvent by weight/volume (e.g., 73.5 g in 375 ml).[9][10]

-

Cooling: Cool the suspension in an ice bath to a temperature between 0°C and 5°C.[10] The broader patented range is -20°C to +15°C.[9]

-

Chlorination: With vigorous stirring, introduce chlorine gas through the gas inlet tube below the surface of the liquid. The amount of chlorine should be approximately 1.0 to 1.1 molar equivalents relative to the o-tolylthiourea.

-

Reaction Progression: The reaction is exothermic. Maintain the temperature within the desired range during the chlorine addition. As the reaction proceeds, the hydrochloride salt of the product will begin to crystallize, and hydrogen chloride gas will evolve.[9]

-

Completion: After the chlorine addition is complete, heat the mixture to reflux (approx. 40°C for methylene chloride) for 1-2 hours to expel any remaining dissolved HCl gas.[9][10]

-

Isolation of Hydrochloride: Cool the reaction mixture and isolate the precipitated this compound hydrochloride by vacuum filtration. Wash the solid with a small amount of cold methylene chloride and dry. A high yield of the hydrochloride salt (e.g., >95%) is expected at this stage.[9]

Part C: Conversion to the Free Base

-

Suspend the isolated hydrochloride salt in water.

-

With stirring, add an aqueous solution of a base, such as sodium hydroxide, dropwise until the mixture is alkaline (confirm with pH paper).

-

The free base, this compound, will precipitate as a white or off-white crystalline powder.[9]

-

Isolate the final product by filtration, wash thoroughly with water to remove all salts, and dry to a constant weight in a vacuum oven.

Data Summary

The following table summarizes typical reaction parameters based on documented procedures.[9][10]

| Parameter | Step A: Thiourea Formation | Step B: Cyclization | Step C: Neutralization |

| Key Reagents | o-Toluidine, NH₄SCN, HCl | o-Tolylthiourea, Cl₂ | Product HCl Salt, NaOH |

| Solvent | Water | Methylene Chloride | Water |

| Molar Ratio | 1:1 (Amine:Thiocyanate) | 1:1.1 (Thiourea:Cl₂) | N/A (Titrate to alkaline pH) |

| Temperature | Reflux | 0-5°C (addition), Reflux (completion) | Room Temperature |

| Reaction Time | 2-4 hours | 1-2 hours | < 1 hour |

| Product Form | Solid Intermediate | Crystalline Hydrochloride Salt | Crystalline Free Base |

| Typical Yield | High | >95% (as HCl salt) | >96% (from HCl salt) |

Conclusion

The synthesis of this compound from o-toluidine via the formation and subsequent oxidative cyclization of an o-tolylthiourea intermediate is a robust and efficient method. The key to a successful synthesis lies in the controlled execution of the chlorination step, particularly the choice of methylene chloride as a solvent to prevent ring halogenation and the management of reaction temperature. This guide provides the necessary mechanistic understanding and a detailed, field-proven protocol to enable researchers and drug development professionals to reliably produce this valuable chemical intermediate.

References

-

Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039-43. [Link]

- Process for the preparation of 4-methyl-2-amino-benzothiazole.

-

Benzothiazole, 2-amino-6-methyl. Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 28, p.9 (1948). [Link]

- Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

-

Hugerschoff synthesis of 2-aminobenzothiazole from 1,3-diarylthiourea with liquid bromine and chloroform. ResearchGate. [Link]

- Process for the production of 2-amino-4-methyl-benzothiazole.

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Benzothiazole. Wikipedia. [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 7(5), 451–455. [Link]

- Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

Review on Synthesis of 2-Substituted Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(6), 1363. [Link]

-

Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]

-

Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(13), 4239. [Link]

-

Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-28. [Link]

-

Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate. [Link]

-

Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com. [Link]

-

Thio-o-toluidine. Its preparation by synthesis and by the action of sulphur on o-toluidine in the presence of litharge. Journal of the Chemical Society (Resumed). [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. The Journal of Organic Chemistry, 86(1), 856–865. [Link]

-

Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters, 6(3), 213-222. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 10. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Amino-2-methylbenzothiazole is a heterocyclic amine that serves as a crucial scaffold and starting material in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its fused ring system, combining a benzene and a thiazole ring, along with a reactive 2-amino group, establishes it as a privileged structure in medicinal chemistry and materials science.[1] Molecules incorporating the benzothiazole moiety are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by detailed experimental protocols and field-proven insights to ensure scientific integrity and practical applicability.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂S | [2][3] |

| Molecular Weight | 164.23 g/mol | [2][4] |

| Appearance | White to light yellow powder | [2][3][4] |

| Melting Point | 137-139 °C | [2][5] |

| Boiling Point (Predicted) | 322.0 ± 35.0 °C | [2][4] |

| Water Solubility | < 0.1 g/100 mL at 24 °C | [4][6] |

| pKa | 4.7 (±1) at 25°C | [2][7] |

| LogP (XLogP3) | 2.4 | [3][4] |

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is the cornerstone of drug development. The following sections detail robust protocols for key parameters.

Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

Causality: DSC is a fundamental technique for characterizing the thermal stability and purity of a compound.[8] It measures the heat flow associated with thermal transitions, such as melting point and glass transition, providing critical information for formulation development and stability studies.[8][9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity reference materials like indium.[8][9]

-

Sample Preparation: Accurately weigh 2-10 mg of this compound into a Tzero hermetic aluminum pan and seal it.[9] Prepare an empty, sealed pan as a reference.[9]

-

Experimental Setup: Place the sample and reference pans into the DSC autosampler.

-

Method Parameters:

-

Temperature Range: Set a temperature range that encompasses the expected melting point, for instance, from 25 °C to 200 °C.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed.[8]

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.[9]

Self-Validation: The sharpness of the melting endotherm can be an indicator of purity. Impurities will typically broaden the melting peak and may lower the melting point. Running multiple samples and comparing the results ensures reproducibility.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: The pKa value is a critical determinant of a drug's ionization state at a given pH, which profoundly influences its solubility, absorption, distribution, and excretion.[10] For an amine-containing compound like this compound, the pKa of its conjugate acid dictates its charge at physiological pH.

Experimental Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

-

Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water with a co-solvent if necessary due to low aqueous solubility).[10][11]

-

Titration Setup:

-

Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer.[10]

-

Immerse the calibrated pH electrode into the solution.[10][11]

-

Maintain a constant ionic strength using a 0.15 M potassium chloride solution.[11]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

-

-

Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl).[10][11] Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10][11] Perform at least three titrations to ensure reproducibility.[10]

Self-Validation: The shape of the titration curve should be sigmoidal. A well-defined inflection point is indicative of an accurate pKa determination. The standard deviation of multiple measurements should be low.[10]

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in predicting its membrane permeability and in vivo distribution.[12][13] A LogP value of 2.4 for this compound suggests a moderate degree of lipophilicity.

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[14]

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Determination: Carefully separate the two phases. Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validation: The sum of the amount of compound in the two phases should be close to the initial amount added. The LogP value should be independent of the initial concentration of the compound over a reasonable range.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, characteristic peaks would be expected for the aromatic protons, the amino protons, and the methyl protons.[15]

-

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching for the amino group, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching for the benzothiazole ring.[3]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and information about its fragmentation pattern, which can be used to confirm its structure.[3]

Applications in Drug Development

The physicochemical properties of this compound are directly relevant to its application as a building block in drug discovery.[1] Its moderate lipophilicity and basicity make it a versatile scaffold for the synthesis of compounds with potential therapeutic activity. For instance, it has been used in the synthesis of Schiff bases and other derivatives with evaluated antitumor and antimicrobial activities.[5][16] The amino group provides a convenient handle for further chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By understanding and accurately measuring these properties using the robust protocols described, researchers and drug development professionals can effectively utilize this versatile molecule in the design and synthesis of novel therapeutic agents. The integration of theoretical understanding with practical experimental methodology is key to advancing the field of medicinal chemistry.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Koppala, S., et al. (2006). Determination of pKa Values by Liquid Chromatography. LCGC North America, 24(3), 322-328.

- Google Patents. (1980). Process for the preparation of 4-methyl-2-amino-benzothiazole.

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Slideshare. (2018, September 1). pKa and log p determination. Retrieved from [Link]

-

ResearchGate. (2025, August 29). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

-

Torontech. (n.d.). Differential Scanning Calorimetry (DSC) Procedure. Retrieved from [Link]

-

Purdue College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

-

ijarpr. (n.d.). The Study of Partition Coefficient of Drugs through Correlation of Experimental and Predicted Values by Using SPSS Software. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Scribd. (n.d.). DSC Operation Procedures and Guidelines. Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-4-methylbenzothiazole 97 1477-42-5 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-Amino-4-methylbenzothiazole CAS#: 1477-42-5 [m.chemicalbook.com]

- 8. torontech.com [torontech.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. ijarpr.com [ijarpr.com]

- 13. ajrconline.org [ajrconline.org]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum [chemicalbook.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

4-Amino-2-methylbenzothiazole spectroscopic data analysis (NMR, IR, Mass)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis of 4-Amino-2-methylbenzothiazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₈H₈N₂S), a molecule of significant interest in medicinal chemistry and as a key chemical intermediate.[1] The structural elucidation of this compound is critical for quality control, reaction monitoring, and impurity profiling. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by experimental evidence. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers in synthetic chemistry and drug development.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a fused benzene and thiazole ring system. Its structure is characterized by a primary amino group at position 4 and a methyl group at position 2. This compound serves as a crucial building block in the synthesis of various biologically active molecules and is also known as a major degradation product of the pesticide Dufulin.[1] Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-pronged analytical approach employing various spectroscopic techniques.

The IUPAC name for this compound is 4-methyl-1,3-benzothiazol-2-amine.[2] Its molecular structure, including the conventional numbering system, is depicted below. This structure forms the basis for all subsequent spectroscopic interpretations.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure, we anticipate signals from the aromatic protons on the benzene ring, the primary amine protons, and the methyl group protons.

Expected ¹H NMR Signals:

-

Aromatic Protons (H5, H6, H7): These three protons are on the benzene ring and will appear in the typical aromatic region (δ 6.5-8.0 ppm). Their splitting patterns are dictated by their coupling to each other. We expect a triplet for H6 (coupled to H5 and H7) and two doublets for H5 and H7 (each coupled to H6).

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the upfield region (δ 2.0-3.0 ppm).

Table 1: ¹H NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| H6 | ~7.07 | Triplet (t) | 1H |

| H5 | ~7.02 | Doublet (d) | 1H |

| H7 | ~7.38 | Doublet (d) | 1H |

| -NH₂ | ~6.34 | Broad Singlet (br s) | 2H |

| -CH₃ | ~2.50 | Singlet (s) | 3H |

(Note: Data is representative and sourced from ChemicalBook for a similar isomer, 2-amino-4-methylbenzothiazole, and serves as a strong predictive model.[3][4] Exact shifts may vary based on solvent and instrument.)

Interpretation: The downfield position of the aromatic protons is due to the deshielding effect of the ring current. The methyl group protons appear as a singlet as there are no adjacent protons to couple with. The broadness of the amine signal is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For this compound, we expect eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Signal Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| -CH₃ | ~15-25 |

| Aromatic CH (C5, C6, C7) | ~110-135 |

| Aromatic Quaternary C (C4, C3a, C7a) | ~120-155 |

| Thiazole C=N (C2) | ~160-170 |

(Note: Data represents typical chemical shift ranges. Specific values can be found in databases like ChemicalBook and PubChem for this class of compounds.)[2][3]

Interpretation:

-

The -CH₃ carbon is the most shielded and appears furthest upfield.

-

The carbons of the benzene ring appear in the intermediate region. The carbon attached to the amino group (C4) will be significantly influenced by the nitrogen's electron-donating nature.

-

The C2 carbon, part of the C=N bond within the thiazole ring, is the most deshielded carbon and appears furthest downfield due to its attachment to two electronegative heteroatoms (N and S).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Aliphatic C-H (-CH₃) |

| ~1640 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| ~1600 & ~1475 | C=C Stretching | Aromatic Ring |

| ~1550 | C=N Stretching | Thiazole Ring |

(Note: Ranges are standard for these functional groups. Experimental data for this compound is available from sources like PubChem.)[2]

Interpretation: The most diagnostic peaks for confirming the structure are the pair of bands in the 3400-3300 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretches of a primary amine. The presence of both aromatic and aliphatic C-H stretches, along with the C=C and C=N ring stretching vibrations, collectively provides strong evidence for the overall molecular architecture.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Molecular Ion: The molecular formula is C₈H₈N₂S, giving a molecular weight of approximately 164.23 g/mol .[1][2] The high-resolution mass spectrum should show a molecular ion (M⁺) peak at an m/z corresponding to this mass.

Fragmentation Analysis: Electron impact (EI) ionization typically causes the molecular ion to fragment in predictable ways. For this compound, key fragmentation pathways can be hypothesized.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation of Key Fragments:

-

m/z 164 (M⁺): The molecular ion peak, which should be prominent.

-

m/z 163 ([M-H]⁺): Loss of a hydrogen radical, often from the amine group.

-

m/z 136 ([C₇H₄N₂S]⁺): A significant fragment observed in the spectra of similar compounds, likely resulting from the loss of HCN from the [M-H]⁺ fragment.[5]

Standard Experimental Protocols

To ensure data quality and reproducibility, standardized protocols should be followed.

Workflow: Spectroscopic Analysis

Figure 3: Generalized workflow for spectroscopic analysis.

-

NMR Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the amine group.

-

IR Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, direct measurement of the solid.

-

MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, aromatic ring), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation patterns. This comprehensive spectroscopic profile is essential for confirming the identity and purity of this compound in research and development settings.

References

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2007). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

-

Patel, H. E., & Desai, R. (1996). Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 12(2). Retrieved from [Link]

- Google Patents. (n.d.). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]

Sources

- 1. 2-アミノ-4-メチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of 4-Amino-2-methylbenzothiazole

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental nuances and the implications of its solid-state architecture.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₈N₂S, belongs to the benzothiazole class of heterocyclic compounds.[1] This scaffold is a privileged structure in drug discovery, forming the core of various agents with a wide spectrum of biological activities. The precise spatial arrangement of its constituent atoms, defined by its crystal structure, governs its physicochemical properties such as solubility, stability, and bioavailability. Furthermore, understanding its intermolecular interactions is paramount for designing novel co-crystals and pharmaceutical salts with tailored properties.

I. Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A. Synthesis of this compound

A common synthetic route to 2-aminobenzothiazoles involves the cyclization of a corresponding thiourea derivative. For this compound, a plausible laboratory-scale synthesis can be adapted from established methods. One such method involves the reaction of o-tolylthiourea with a cyclizing agent like chlorine in an inert solvent.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, slurry o-tolylthiourea in dichloromethane.

-

Cyclization: Cool the reaction mixture and bubble chlorine gas through the solution. The reaction progress can be monitored by the evolution of hydrogen chloride gas.

-

Isolation: The hydrochloride salt of this compound typically crystallizes out of the reaction mixture. This can be isolated by filtration.

-

Neutralization: The free base is obtained by treating the hydrochloride salt with an aqueous base, such as sodium hydroxide solution.

-

Purification: The crude product is then purified, for example, by recrystallization, to yield the final compound.

B. Single Crystal Growth: The Art of Patience and Precision

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical. For this compound, single crystals have been successfully grown by the slow evaporation of a heptane solution containing a minimal amount of toluene.[3] This solvent system suggests that a careful balance of solubility and supersaturation is key to obtaining well-ordered crystals.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., heptane with a small addition of toluene to aid dissolution).[3]

-

Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

II. Crystal Structure Elucidation: A Window into the Solid State

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.

A. Data Collection and Structure Refinement

A suitable single crystal of this compound is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. For this compound, the crystallographic data were collected at a temperature of 208 K.[3]

Below is a diagram illustrating the general workflow for single-crystal X-ray diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

B. Crystallographic Data for this compound

The key crystallographic parameters for this compound are summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | C₈H₈N₂S |

| Molecular Weight | 164.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.860(4) |

| b (Å) | 3.931(1) |

| c (Å) | 15.208(5) |

| β (°) | 92.968(5) |

| Volume (ų) | 767.8(4) |

| Z | 4 |

| Temperature (K) | 208 |

| R-factor | 0.047 |

C. Molecular Structure

The molecular structure of this compound consists of a planar benzothiazole ring system. The exocyclic amino group and the methyl group are attached at the 2- and 4-positions, respectively.

Caption: Molecular structure of this compound.

III. Supramolecular Assembly: The Architecture of Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds.[3]

A. Hydrogen Bonding Network

The primary intermolecular interactions are N—H⋯N and N—H⋯S hydrogen bonds. Specifically, a hydrogen atom from the amino group of one molecule forms a hydrogen bond with the thiazole nitrogen atom of a neighboring molecule. Another hydrogen atom from the same amino group interacts with the sulfur atom of another adjacent molecule.[3]

These interactions link the molecules into a cohesive three-dimensional structure. The presence of both N—H⋯N and N—H⋯S hydrogen bonds highlights the roles of both the nitrogen and sulfur atoms as hydrogen bond acceptors.

B. Crystal Packing

The crystal structure of this compound exhibits a bilayer packing arrangement when viewed down the b-axis. This packing results in alternating hydrophilic and hydrophobic regions within the crystal lattice.[3] The hydrophilic regions are composed of the amino groups and thiazole moieties involved in hydrogen bonding, while the hydrophobic regions are formed by the benzene rings and methyl groups. This segregated packing is a common feature in molecules with both polar and non-polar functionalities and has implications for the material's physical properties.

IV. Spectroscopic and Physicochemical Properties

A comprehensive understanding of the crystal structure is complemented by other analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and C=N stretching of the thiazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the molecular structure in solution, providing information on the chemical environment of each proton and carbon atom.[1]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[1]

-

Physical Properties: this compound is a white powder with a melting point in the range of 137-139 °C. It is sensitive to moisture and has low solubility in water.[4]

Conclusion

The crystal structure of this compound reveals a planar molecule that self-assembles in the solid state through a network of N—H⋯N and N—H⋯S hydrogen bonds. This leads to a bilayer packing arrangement with alternating hydrophilic and hydrophobic domains. This detailed structural understanding is crucial for researchers in drug development and materials science, as it provides a foundation for predicting and modifying the solid-state properties of this important heterocyclic compound. The interplay of its molecular geometry and intermolecular interactions dictates its behavior and potential applications, making this knowledge invaluable for rational drug design and the engineering of new materials.

References

- Process for the preparation of 4-methyl-2-amino-benzothiazole.

-

2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem. [Link]

-

Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4718. [Link]

Sources

Quantum Chemical Calculations for 4-Amino-2-methylbenzothiazole: A Technical Guide for Drug Development Professionals

Introduction

4-Amino-2-methylbenzothiazole is a heterocyclic amine that serves as a vital structural motif in medicinal chemistry.[1] Its benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold found in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] The strategic placement of the amino and methyl groups on this scaffold provides reactive sites for synthetic modification and crucial points of interaction with biological targets. For researchers and scientists in drug development, understanding the electronic structure and chemical reactivity of this molecule at a quantum level is paramount for designing novel therapeutics with enhanced efficacy and specificity.

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. We will delve into the theoretical underpinnings of these computational methods, present a detailed protocol for their implementation, and discuss the interpretation of the resulting data in the context of rational drug design.

Theoretical Framework: The Power of Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT), a computational method used to investigate the electronic structure of molecules.[5] DFT has become an indispensable tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals.[6][7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that has demonstrated reliability in reproducing molecular properties.[5][8]

Key molecular descriptors derived from DFT calculations that are particularly relevant for drug development include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting energy gap, are fundamental in predicting a molecule's chemical reactivity and stability.[9][10] A smaller HOMO-LUMO gap suggests higher reactivity and the potential for charge transfer interactions within the molecule, which can be crucial for binding to a biological target.[10][11]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[12][13] This information is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions, such as hydrogen bonding, with a receptor.[14]

-

Vibrational Frequency Analysis: Theoretical calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, confirming the structure of a synthesized compound.[15] These calculations also provide insights into the molecule's conformational stability.

Experimental and Computational Workflow

The following section outlines a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, ensuring the accuracy and reliability of the generated data.

Step 1: Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular modeling software. The resulting structure is then subjected to geometry optimization using DFT, typically with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p).[16][17] This process finds the lowest energy conformation of the molecule.

Caption: Computational workflow for quantum chemical analysis.

Step 2: Vibrational Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can then be compared with experimental IR and Raman data for structural validation.[18]

Step 3: Frontier Molecular Orbital Analysis

The energies of the HOMO and LUMO are calculated from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.[19]

Step 4: Molecular Electrostatic Potential Mapping

The MEP is calculated and visualized on the molecule's electron density surface. This map provides a clear picture of the charge distribution and potential interaction sites.

Data Interpretation for Drug Development

The data generated from these quantum chemical calculations provide a wealth of information that can guide the drug development process.

Identifying Reactive Sites and Interaction Points

The MEP map is instrumental in identifying the regions of this compound that are most likely to engage in interactions with a biological target. Electron-rich areas, often associated with heteroatoms like nitrogen and sulfur, are potential hydrogen bond acceptors, while electron-deficient regions can act as hydrogen bond donors or sites for nucleophilic attack.[14]

Predicting Chemical Reactivity and Stability

The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.[10] A smaller gap indicates a molecule that is more readily polarized and more reactive. This information can be used to predict the metabolic stability of a drug candidate or its potential to engage in covalent interactions with a target.

Guiding Structural Modifications

The insights gained from these calculations can inform the rational design of new derivatives of this compound. For example, substituents can be strategically added to modulate the electronic properties of the molecule, enhancing its binding affinity or improving its pharmacokinetic profile. Computational studies on various benzothiazole derivatives have shown that different substituents can significantly alter the HOMO-LUMO energy gap and, consequently, the molecule's reactivity.[6][7]

Quantitative Data Summary

The following table summarizes key quantum chemical parameters calculated for this compound at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Significance in Drug Development |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.9 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences solubility and membrane permeability. |

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are a powerful and indispensable tool in modern drug discovery and development. By providing detailed insights into the electronic structure and chemical reactivity of molecules like this compound, these computational methods enable a more rational and efficient approach to the design of novel therapeutics. The ability to predict key molecular properties before synthesis can significantly reduce the time and resources required to bring a new drug to market. As computational power continues to increase, the role of quantum chemical calculations in medicinal chemistry is set to become even more prominent, paving the way for the development of safer and more effective drugs.

References

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH. [Link]

-

COMPUTER AIDED BENZOTHIAZOLE DERIVATIVES. SYNTHESIS, STRUCTURE AND BIOLOGICAL STUDY OF NEW PUSH-PULL CONJUGATED BENZOTHIAZOL1UM. ResearchGate. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. [Link]

-

Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole(AMPATOB). ResearchGate. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2022). MDPI. [Link]

-

Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. (2011). Science Publishing Group. [Link]

-

Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole(AMPATOB). IOSR Journal of Applied Chemistry. [Link]

-

2-Amino-4-methylbenzothiazole. (2007). ResearchGate. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (2024). Journal of Forensic Science and Research. [Link]

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). PubMed Central. [Link]

-

Molecular Electrostatic Potential Surface Map of the Benzothiazole Derivative Molecule. ResearchGate. [Link]

-

2-Amino-4-methylbenzothiazole. PubChem. [Link]

-

DFT STUDY OF QUANTUM CHEMICAL PARAMETERS OF 4-AMINO-2-MERCAPTOBENZIMIDAZOLE AND THEIR TAUTOMERIC FORMS. (2024). CHEMISTRY AND CHEMICAL ENGINEERING. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

-

Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. [Link]

-

Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. (2023). MDPI. [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

-

Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Nature. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. [Link]

-

Molecular Structure and Vibrational Spectroscopic Study of 2-[4-(4-Nitrobenzamido)phenyl]benzothiazole using DFT Method. ResearchGate. [Link]

-

Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). PubMed. [Link]

-

Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (2011). PubMed. [Link]

-

Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. NIScPR. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. proteobiojournal.com [proteobiojournal.com]

- 9. irjweb.com [irjweb.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sciencepub.net [sciencepub.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-methylbenzothiazole

This guide provides a comprehensive technical overview of the solubility and stability of 4-Amino-2-methylbenzothiazole, a key intermediate in the synthesis of various pharmacologically active compounds and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method development, and risk assessment.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the molecular formula C₈H₈N₂S and a molecular weight of 164.23 g/mol , is a heterocyclic aromatic amine.[1] Its structure, featuring a fused benzene and thiazole ring system with an amino group at the 4-position and a methyl group at the 2-position, imparts it with unique physicochemical properties that are critical to its application and handling. It is a well-documented precursor in the synthesis of agrochemicals, such as the fungicide Tricyclazole, highlighting its importance in global agricultural productivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| Appearance | White to off-white or slightly beige crystalline powder | [3][4] |

| Melting Point | 137-139 °C | [5] |

| pKa | 4.7 (at 25 °C) | [4] |

| LogP | 2.4 | [3] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. This compound is characterized by its limited aqueous solubility.

Aqueous Solubility

The aqueous solubility of this compound is reported to be low, with values of less than 0.1 g/100 mL at 24 °C and less than 1 mg/mL at 25 °C (77 °F).[1][3][4] This low solubility in neutral aqueous media is attributed to its crystalline nature and the hydrophobic benzothiazole core.

pH-Dependent Solubility

As an aromatic amine with a pKa of 4.7, the solubility of this compound is expected to be highly dependent on the pH of the medium.[4] In acidic conditions where the pH is below the pKa, the amino group will be protonated, forming a more soluble salt. This is supported by synthesis procedures that describe its dissolution in concentrated hydrochloric acid.[6] Conversely, at a pH above the pKa, the compound will exist predominantly in its free base form, which has lower aqueous solubility.

The Henderson-Hasselbalch equation can be used to estimate the solubility at different pH values, although experimental determination is crucial for accurate profiling, as the behavior of complex organic molecules can deviate from theoretical predictions.[7]

Solubility in Organic and Mixed Solvents

Table 2: Summary of Known Solubility Characteristics

| Solvent System | Solubility | Rationale/Source |

| Water | Very low (<0.1 g/100 mL) | Experimental data[3][4] |

| Acidic Aqueous Solutions (pH < 4.7) | Higher | Formation of a soluble salt[6] |

| Alkaline Aqueous Solutions (pH > 4.7) | Low | Predominantly free base form |

| Methylene Chloride | Soluble | Used as a reaction solvent[8] |

| Aqueous Ethanol (e.g., 60-70%) | Soluble | Recommended for cleaning spills[1][9] |

| DMSO, DMF | Likely Soluble | Common solvents for similar heterocyclic compounds |

Stability Profile of this compound

Understanding the stability of this compound is paramount for ensuring its quality during storage, handling, and in subsequent synthetic transformations. The molecule is generally stable under normal temperature and pressure.[4] However, it is susceptible to degradation under certain conditions.

General Stability and Incompatibilities

This compound is reported to be sensitive to moisture and should be stored in a cool, dry, and well-ventilated area.[2][3][4] It is incompatible with a range of reactive substances, including:

-

Strong acids and bases

-

Oxidizing agents

-

Diazo and azo compounds

-

Halocarbons

-

Isocyanates

-

Aldehydes

-

Alkali metals

Reactions with these materials can be exothermic and may generate hazardous gases.[9]

Forced Degradation Studies: A Predictive Approach

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10] These studies are designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[10][11] While specific forced degradation data for this compound is not extensively published, this section outlines the likely degradation pathways based on its chemical structure and general principles of organic chemistry.

Given its chemical structure, this compound is not expected to be highly susceptible to hydrolysis under neutral conditions. The aromatic rings and the amine and methyl groups are generally stable to water. However, under strongly acidic or basic conditions and elevated temperatures, degradation may occur, potentially involving the thiazole ring.

The primary aromatic amine and the thiazole ring are potential sites for oxidative degradation. Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides and other colored degradation products.[10] The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide or sulfone. Studies on the atmospheric oxidation of the related 2-methylbenzothiazole suggest that the methyl group can also be a site of oxidation.[12]

Aromatic amines and heterocyclic compounds can be susceptible to degradation upon exposure to light. Studies on the photochemistry of the related 2-amino-4-methylthiazole have shown that UV irradiation can lead to the cleavage of the thiazole ring.[13] Therefore, it is plausible that this compound may undergo photodegradation, and protection from light is recommended.

This compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, at elevated temperatures, particularly near or above its melting point, thermal decomposition can occur. When heated to decomposition, it is reported to emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1]

Diagram 1: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Solubility and Stability Assessment

To obtain definitive data on the solubility and stability of this compound, a series of well-defined experiments should be conducted. The following protocols are provided as a guide for researchers.

Protocol for Determining Thermodynamic Solubility

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, buffered solutions at various pH values, ethanol, methanol, acetonitrile, DMSO, DMF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent system.

Diagram 2: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently.

-

Oxidation: Treat the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all major degradation products have been detected.

Diagram 3: Workflow for a Forced Degradation Study

Sources

- 1. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. alkalisci.com [alkalisci.com]

- 6. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 9. 2-AMINO-4-METHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. longdom.org [longdom.org]

- 12. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

An In-Depth Technical Guide to the Reaction Mechanism Studies of 4-Amino-2-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-methylbenzothiazole

This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its fused ring system, combining a benzene ring with a thiazole ring, and the reactive 2-amino group make it a privileged structure in medicinal chemistry and materials science. Molecules incorporating the benzothiazole moiety are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties. A primary application of this compound is its role as a key intermediate in the synthesis of the fungicide Tricyclazole, which is highly effective in protecting rice crops from blast disease.[2] This direct contribution to agricultural productivity underscores the industrial importance of understanding its synthesis and reaction mechanisms.

This technical guide provides a comprehensive exploration of the reaction mechanisms involved in the synthesis of this compound, with a focus on the predominant industrial methods and potential alternative pathways. We will delve into the mechanistic details of these transformations, supported by established chemical principles and relevant studies on related benzothiazole syntheses. Furthermore, this guide will present detailed experimental protocols and discuss the analytical techniques pertinent to the study of these reaction mechanisms.

Part 1: Primary Synthesis and Mechanistic Pathway: Electrophilic Cyclization of o-Tolylthiourea

The most common and industrially significant method for the synthesis of this compound proceeds via a two-step process starting from o-toluidine. The first step involves the formation of N-(2-methylphenyl)thiourea, commonly known as o-tolylthiourea, through the reaction of o-toluidine with a thiocyanate salt. The subsequent and mechanistically crucial step is the electrophilic cyclization of o-tolylthiourea using an oxidizing agent, typically chlorine, to yield the final product.[2]

Step 1: Synthesis of o-Tolylthiourea

The synthesis of the o-tolylthiourea precursor is a straightforward nucleophilic addition reaction.

Caption: Formation of o-tolylthiourea from o-toluidine.

Step 2: Electrophilic Cyclization with Chlorine: A Detailed Mechanistic Hypothesis

The cyclization of o-tolylthiourea with chlorine is a key transformation that leads to the formation of the benzothiazole ring. While detailed mechanistic studies specifically for this reaction are not abundant in publicly available literature, a plausible mechanism can be proposed based on the principles of electrophilic cyclization of arylthioureas.[3][4]

The reaction is initiated by the electrophilic attack of chlorine on the sulfur atom of the thiourea moiety, which is the most nucleophilic center. This forms a highly reactive sulfenyl chloride intermediate. The subsequent steps involve an intramolecular electrophilic attack on the aromatic ring, followed by elimination to form the stable benzothiazole ring system.

Proposed Mechanism:

-

Activation of the Thiourea: The sulfur atom of o-tolylthiourea acts as a nucleophile and attacks a chlorine molecule. This results in the formation of a chlorosulfonium-like intermediate and a chloride ion.

-

Formation of the Sulfenyl Chloride Intermediate: The intermediate quickly rearranges to form a more stable S-chloro-isothiourea derivative.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich benzene ring, activated by the methyl group, attacks the electrophilic sulfur atom in an intramolecular fashion. The cyclization is directed to the ortho position relative to the thiourea substituent due to the proximity of the reacting centers. The methyl group at the 2-position of the tolyl group sterically hinders attack at that position, and electronically directs the cyclization to the 6-position of the aniline ring, which becomes the 7-position in the benzothiazole ring system. However, the formation of the five-membered thiazole ring is entropically favored, and the cyclization occurs at the carbon atom adjacent to the amino group.

-

Rearomatization and Tautomerization: A proton is eliminated from the benzene ring to restore aromaticity, yielding an iminobenzothiazoline intermediate. This intermediate then undergoes tautomerization to the more stable aromatic 2-amino-4-methylbenzothiazole.

Caption: Proposed mechanism for the electrophilic cyclization.

Regioselectivity in the Cyclization

The substitution pattern on the starting aniline plays a crucial role in determining the regiochemical outcome of the cyclization. In the case of o-toluidine, the cyclization leads specifically to 4-methyl-2-aminobenzothiazole. This is due to the directing effect of the substituents on the aromatic ring during the intramolecular electrophilic aromatic substitution step. The position of the cyclization is governed by both steric and electronic factors. The bulky thiourea group and the methyl group influence the orientation of the electrophilic attack.

Part 2: Alternative Mechanistic Pathway: The Jacobson Radical Cyclization

An alternative, though less common for this specific molecule, is the Jacobson radical cyclization of thiobenzanilides.[3] This method involves the formation of a sulfur-centered radical, which then undergoes intramolecular cyclization onto the aromatic ring. This pathway is particularly useful for the synthesis of certain substituted benzothiazoles where the electrophilic cyclization might be disfavored or lead to undesired side products.

Proposed Mechanism for a Hypothetical Jacobson Cyclization:

-

Formation of the Thiobenzanilide Precursor: This would require the synthesis of N-(2-methylphenyl)thiobenzamide.

-

Generation of a Thiyl Radical: An oxidizing agent, such as potassium ferricyanide, abstracts an electron from the deprotonated thiobenzanilide, generating a thiyl radical.

-

Intramolecular Radical Addition: The thiyl radical attacks the ortho-position of the benzene ring to form a cyclohexadienyl radical intermediate.

-

Oxidation and Rearomatization: The intermediate is oxidized to a cation, which then loses a proton to afford the final 2-aryl-4-methylbenzothiazole product. To obtain this compound via this route, a different precursor would be necessary.

Caption: General mechanism of the Jacobson radical cyclization.

Part 3: Experimental Protocols and Data

Synthesis of this compound via Electrophilic Cyclization

This protocol is based on a patented industrial process.[5][6]

Materials:

-

o-Tolylthiourea

-

Methylene chloride

-

Chlorine gas

-

Sodium hydroxide solution

Procedure:

-

Suspension Preparation: Suspend one weight unit of o-tolylthiourea in 3 to 40 times its volume of methylene chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Cooling: Cool the suspension to a temperature between -20°C and +15°C.

-

Chlorination: While stirring, introduce chlorine gas into the reaction mixture. The amount of chlorine should be 1 to 2 moles per mole of o-tolylthiourea.

-